(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid
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Overview
Description
(2S,3S,6S)-4-oxo-5-azaspiro[24]heptane-2,6-dicarboxylic acid is a unique chemical compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid: shares similarities with other spirocyclic compounds, such as spirooxindoles and spiroketals.
Spirooxindoles: Known for their biological activity and use in drug development.
Spiroketals: Used in natural product synthesis and as intermediates in organic synthesis.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its importance.
Properties
Molecular Formula |
C8H9NO5 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-5(11)3-1-8(3)2-4(6(12)13)9-7(8)14/h3-4H,1-2H2,(H,9,14)(H,10,11)(H,12,13)/t3-,4+,8+/m1/s1 |
InChI Key |
YHTGTLBMYQVROO-ZPLJKJSBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]12C[C@H](NC2=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C12CC(NC2=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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